![molecular formula C17H16ClF3N4S B2845694 N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 1024082-30-1](/img/structure/B2845694.png)
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C17H16ClF3N4S and its molecular weight is 400.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Binding Analyses
Studies have identified the molecular interaction of related compounds with specific receptors, illustrating their potential as antagonists for therapeutic applications. For instance, a potent and selective antagonist for the CB1 cannabinoid receptor was examined for its conformational behavior and binding interaction, providing insights into the molecular basis of receptor antagonism (J. Shim et al., 2002).
Anticancer Properties
Research into the anticancer potential of these compounds reveals their efficacy against cancer cell lines. One study detailed the synthesis of thiadiazole-based compounds, including piperazine features, demonstrating significant cytotoxicity towards MCF-7 and HepG2 cancer cell lines, with some compounds inducing cell cycle arrest and apoptotic cell death (Rana M. El-Masry et al., 2022).
Antibacterial and Antimicrobial Activity
Compounds with the piperazine and carbothioamide moieties have shown potential antibacterial and antimicrobial activities. A study focusing on novel quinazoline derivatives with piperazine substitutions highlighted their effectiveness against various bacterial strains, indicating a broad spectrum of antibacterial utility (S. Bondock & Hanaa Gieman, 2015).
Pharmacokinetic Studies
The metabolism and pharmacokinetics of dopamine D(4) selective antagonists, containing structural elements similar to the compound of interest, have been investigated. These studies provide important insights into the biotransformation processes and potential therapeutic applications of these compounds (K. Zhang et al., 2000).
Development of Anticonvulsant Agents
Exploratory research into anticonvulsant properties has led to the synthesis and testing of derivatives as potential treatments for seizures, demonstrating promising efficacy in preclinical models (J. Obniska et al., 2010).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4S/c18-13-2-4-14(5-3-13)23-16(26)25-9-7-24(8-10-25)15-6-1-12(11-22-15)17(19,20)21/h1-6,11H,7-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDTBRSGZJRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.